Diethyl [cyano(phenyl)methyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Diethyl [cyano(phenyl)methyl]malonate” is a chemical compound with the molecular formula C15H17NO41. It is also known by other names such as “diethyl 2-[cyano(phenyl)methyl]propanedioate” and “Diethyl 2-(cyano(phenyl)methyl)malonate” among others1.
Synthesis Analysis
The synthesis of malonic ester derivatives like “Diethyl [cyano(phenyl)methyl]malonate” typically involves a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation2. This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate2.
Molecular Structure Analysis
The molecular weight of “Diethyl [cyano(phenyl)methyl]malonate” is 275.30 g/mol1. The InChI representation of the molecule is InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3
1.
Chemical Reactions Analysis
As a derivative of diethyl malonate, “Diethyl [cyano(phenyl)methyl]malonate” can be combined with Urea under the action of a strong base to form a barbiturate3.
Physical And Chemical Properties Analysis
The computed properties of “Diethyl [cyano(phenyl)methyl]malonate” include a molecular weight of 275.30 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 8, Exact Mass of 275.11575802 g/mol, Monoisotopic Mass of 275.11575802 g/mol, Topological Polar Surface Area of 76.4 Ų, Heavy Atom Count of 20, Formal Charge of 0, and Complexity of 3611.
Scientific Research Applications
Neuroprotective Effects
Diethyl [cyano(phenyl)methyl]malonate has been identified to have potential neuroprotective effects. Studies have demonstrated that certain substances, including creatine, which shares structural similarities with diethyl [cyano(phenyl)methyl]malonate, can significantly attenuate striatal excitotoxic lesions produced by NMDA. This suggests a possible role for diethyl [cyano(phenyl)methyl]malonate in neuroprotection, particularly against NMDA-mediated excitotoxic lesions in the brain (Malcon et al., 2000).
Influence on Metabolic Pathways and Epigenetics
Compounds like diethyl [cyano(phenyl)methyl]malonate may influence metabolic pathways and have epigenetic implications. For instance, in the context of periconceptional diet, it's shown that diet can persistently influence DNA methylation levels, impacting phenotypic consequences. This highlights the potential for diethyl [cyano(phenyl)methyl]malonate to be involved in pathways related to metabolism and DNA methylation, possibly influencing growth and metabolism patterns (Dominguez-Salas et al., 2014).
Role in Methylation Processes
Methylation processes, essential for detoxification and metabolic functions, could potentially be influenced by compounds like diethyl [cyano(phenyl)methyl]malonate. Evidence from studies on arsenic exposure suggests that methylation capacity can be an important factor in determining the detoxification and excretion of harmful substances. This underscores the significance of understanding how diethyl [cyano(phenyl)methyl]malonate might interact with or influence methylation processes in the body (Hopenhayn-Rich et al., 1996).
Safety And Hazards
The safety data sheet for diethyl malonate, a similar compound, indicates that it is a combustible liquid and causes serious eye irritation4. It is also harmful to aquatic life4. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment4.
Future Directions
As of now, there are no specific future directions mentioned for “Diethyl [cyano(phenyl)methyl]malonate”. However, given its chemical properties and potential for synthesis, it could be explored for various applications in the field of organic chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
diethyl 2-[cyano(phenyl)methyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLUPJLUUEJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349726 |
Source
|
Record name | diethyl [cyano(phenyl)methyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [cyano(phenyl)methyl]malonate | |
CAS RN |
185067-05-4 |
Source
|
Record name | 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185067-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | diethyl [cyano(phenyl)methyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.